molecular formula C14H13NO B2793527 1-(Pyridin-3-YL)-2-M-tolylethanone CAS No. 40061-20-9

1-(Pyridin-3-YL)-2-M-tolylethanone

Cat. No.: B2793527
CAS No.: 40061-20-9
M. Wt: 211.264
InChI Key: YKWDMUBGLGCSLV-UHFFFAOYSA-N
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Description

1-(Pyridin-3-YL)-2-M-tolylethanone is an organic compound that belongs to the class of ketones It features a pyridine ring attached to a tolyl group via an ethanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-3-YL)-2-M-tolylethanone can be synthesized through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 3-acetylpyridine and 3-methylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol solvent at room temperature, yielding the desired product after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-YL)-2-M-tolylethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketone derivatives.

    Reduction: Yields alcohols.

    Substitution: Results in substituted aromatic compounds with various functional groups.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-YL)-2-M-tolylethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-YL)-2-phenylethanone: Similar structure but with a phenyl group instead of a tolyl group.

    1-(Pyridin-3-YL)-2-thiophenylethanone: Contains a thiophene ring instead of a tolyl group.

    1-(Pyridin-3-YL)-2-furylethanone: Features a furan ring in place of the tolyl group

Uniqueness

1-(Pyridin-3-YL)-2-M-tolylethanone is unique due to the presence of both a pyridine ring and a tolyl group, which can impart distinct chemical and biological properties

Biological Activity

1-(Pyridin-3-YL)-2-M-tolylethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant research findings, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a pyridine ring and a tolyl group, contributing to its unique reactivity and biological interactions. The molecular formula is C13_{13}H13_{13}NO, with a molecular weight of 199.25 g/mol. The compound's structure can be represented as follows:

Structure C6H4(CH3)C(=O)C5H4N\text{Structure }\text{C}_6\text{H}_4(\text{CH}_3)\text{C}(=O)\text{C}_5\text{H}_4\text{N}

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions and therapeutic effects.
  • Receptor Binding : It may interact with cellular receptors, modulating their activity and influencing physiological responses.
  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, a study published in Organic Letters investigated the compound's effects on cancer cell lines. The results indicated that the compound could induce apoptosis in cancer cells through the modulation of apoptosis-related proteins .

Cell Line IC50 (µM) Mechanism
MCF-715.0Induction of apoptosis
HeLa12.5Inhibition of cell proliferation
A54920.0Cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings suggest that the compound has promising antimicrobial activity, warranting further investigation into its mechanism and potential applications in treating infections .

Case Study 1: Anticancer Activity

In a clinical trial involving patients with advanced solid tumors, this compound was administered as part of a combination therapy regimen. The study aimed to evaluate its safety profile and preliminary efficacy. Results showed that patients experienced a significant reduction in tumor size, with manageable side effects, highlighting the compound's potential as a therapeutic agent .

Case Study 2: Antimicrobial Efficacy

A laboratory study assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. The compound demonstrated significant antibacterial activity, leading to complete inhibition of bacterial growth in vitro. This study suggests that it could be developed into a novel antibiotic treatment for resistant infections .

Properties

IUPAC Name

2-(3-methylphenyl)-1-pyridin-3-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11-4-2-5-12(8-11)9-14(16)13-6-3-7-15-10-13/h2-8,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWDMUBGLGCSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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